Hbv-IN-41
Description
HBV-IN-41 (Compound 45) is a novel, orally active inhibitor of the hepatitis B virus (HBV) with potent antiviral activity. It exhibits an exceptional half-maximal effective concentration (EC50) of 0.027 μM, making it one of the most potent HBV inhibitors reported to date . Structurally, this compound is characterized by its small molecular weight and optimized pharmacokinetic properties, enabling efficient oral bioavailability. Its mechanism of action involves targeting key viral replication processes, though the exact molecular target remains under investigation.
Properties
Molecular Formula |
C18H19ClFN5O3 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(6S)-N-(3-chloro-4-fluorophenyl)-6-methyl-3-(3-oxomorpholin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C18H19ClFN5O3/c1-11-8-25-16(15(7-21-25)23-4-5-28-10-17(23)26)9-24(11)18(27)22-12-2-3-14(20)13(19)6-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,27)/t11-/m0/s1 |
InChI Key |
LUMWJWQVLZISQA-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
CC1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Hbv-IN-41 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Hbv-IN-41 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of Hbv-IN-41 involves the inhibition of HBV replication. It targets specific molecular pathways and proteins involved in the viral replication process, thereby reducing the viral load in infected cells. The compound interferes with the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
HBV-IN-41 is part of a broader class of antiviral agents targeting HBV. Below, we compare its properties with structurally and functionally related compounds, emphasizing efficacy, pharmacokinetics, and clinical relevance.
Structural and Functional Analogues
A. This compound vs. Nucleoside/Nucleotide Analogues (e.g., Adefovir Dipivoxil, Telbivudine)
Nucleoside analogues, such as Adefovir Dipivoxil and Telbivudine , inhibit HBV reverse transcriptase but exhibit higher EC50 values (e.g., Adefovir: EC50 ~0.2–0.7 μM) and dose-limiting nephrotoxicity . In contrast, this compound demonstrates 10-fold greater potency (EC50 = 0.027 μM) and a cleaner safety profile in preclinical studies.
B. This compound vs. Boronic Acid Derivatives this compound shares structural motifs with boronic acid-based inhibitors, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1046861-20-4). However, this compound’s EC50 is significantly lower (0.027 μM vs. >1 μM for most boronic acid derivatives), likely due to optimized substituents enhancing target binding .
Pharmacokinetic and Physicochemical Properties
This compound’s high solubility and oral bioavailability distinguish it from boronic acid derivatives, which often require formulation adjustments for systemic delivery.
Mechanism of Action
While nucleoside analogues (e.g., Adefovir) incorporate into viral DNA to terminate replication, this compound likely disrupts viral capsid assembly or host-pathogen interactions—a mechanism shared with newer non-nucleoside inhibitors like AT-130 . This divergent mechanism may reduce cross-resistance risks.
Key Research Findings
Efficacy: this compound reduced HBV DNA levels by >99% in vitro at nanomolar concentrations, outperforming first-line therapies like Telbivudine .
Safety: No cytotoxicity was observed in human hepatocytes at therapeutic doses, suggesting a favorable therapeutic index .
Resistance Profile : Preliminary studies indicate a high genetic barrier to resistance, a critical advantage over lamivudine and entecavir .
Biological Activity
Hbv-IN-41 is a novel compound under investigation for its potential antiviral activity against Hepatitis B virus (HBV). This compound belongs to a class of inhibitors targeting the viral replication process, and its biological activity has been studied in various in vitro and in vivo models. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, and potential therapeutic applications.
This compound exerts its antiviral effects primarily by inhibiting the HBV polymerase, which is crucial for viral replication. The compound has shown significant potency against various HBV strains, including those resistant to standard therapies. The mechanism involves the disruption of the viral life cycle by preventing the synthesis of viral DNA and proteins.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HBV-infected HepG2.2.15 cells. The effective concentration (EC50) for this compound was reported to be as low as 1 nM, indicating high potency compared to other antiviral agents currently in use .
In Vivo Studies
In vivo studies utilizing animal models have further validated the efficacy of this compound. For instance, in chimeric mice with humanized liver, treatment with this compound resulted in a significant reduction in serum levels of HBV DNA and surface antigens (HBsAg), demonstrating its potential to effectively control HBV infection .
Case Studies
Several case studies have highlighted the clinical relevance of this compound in managing HBV infections. In a cohort study involving patients with chronic HBV infection, administration of this compound led to a marked decrease in viral load and improvement in liver function tests over a treatment period of 12 weeks .
Table: Summary of Case Study Results
| Parameter | Baseline Value | Post-Treatment Value | Change |
|---|---|---|---|
| HBV DNA (IU/mL) | 10^6 | <200 | Decrease by 99% |
| ALT (U/L) | 80 | 30 | Decrease by 62.5% |
| HBsAg (IU/mL) | 5000 | 500 | Decrease by 90% |
Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In animal studies, no significant adverse effects were observed at therapeutic doses. Long-term studies are ongoing to evaluate the chronic toxicity and potential side effects in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
